4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid
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Overview
Description
4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid is a complex organic compound featuring a thiazolidine ring and a benzene sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid typically involves multi-step organic reactions. The process begins with the formation of the thiazolidine ring, followed by the introduction of the benzene sulfonic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as supercritical fluid extraction and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzene ring or the thiazolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are tailored to achieve the desired transformation.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and benzene sulfonic acid analogs. Examples are:
- 2,4-Bis(sulfanylidene)-1,3-thiazolidine
- Benzene-1-sulfonic acid
Uniqueness
What sets 4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
769958-91-0 |
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Molecular Formula |
C10H7NO3S4 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-[[2,4-bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl]benzenesulfonic acid |
InChI |
InChI=1S/C10H7NO3S4/c12-18(13,14)7-3-1-6(2-4-7)5-8-9(15)11-10(16)17-8/h1-5H,(H,11,15,16)(H,12,13,14) |
InChI Key |
LLOWFRSTDOKIQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=S)NC(=S)S2)S(=O)(=O)O |
Origin of Product |
United States |
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